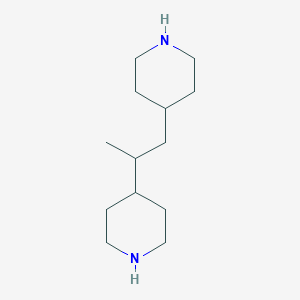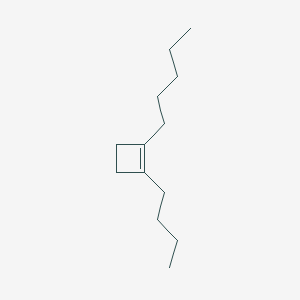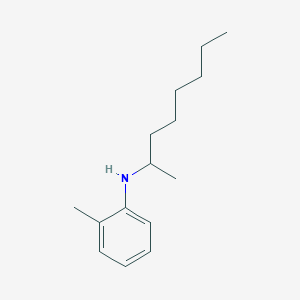![molecular formula C13H15NO B12587681 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 585571-70-6](/img/structure/B12587681.png)
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the reaction of indole with appropriate alkylating agents under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds.
Applications De Recherche Scientifique
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are known for their role in cell signaling and regulation.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as a partial agonist at serotonin receptors, leading to the modulation of neurotransmitter release and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- can be compared with other indole derivatives, such as:
1H-Indole, 2-methyl-: Known for its simpler structure and different reactivity profile.
1H-Indole-3-carbaldehyde: Used in the synthesis of various bioactive compounds.
1H-Indole-2-carboxylic acid, 1-methyl-: Noted for its applications in medicinal chemistry.
The uniqueness of 1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
585571-70-6 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-methyl-2-(prop-2-enoxymethyl)indole |
InChI |
InChI=1S/C13H15NO/c1-3-8-15-10-12-9-11-6-4-5-7-13(11)14(12)2/h3-7,9H,1,8,10H2,2H3 |
Clé InChI |
OBPHVNICCGDZEQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-](/img/structure/B12587603.png)


![Ethanethioic acid, S-[7-(acetyloxy)heptyl] ester](/img/structure/B12587633.png)

![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)

![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)


![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)

